

Unraveling the Stereochemistry of Fmoc-(2R,4R)-4-hydroxyproline: A Technical Guide

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Compound of Interest

Compound Name: *Fmoc-D-cis-hyp-OH*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stereochemistry of Fmoc-(2R,4R)-4-hydroxyproline, a crucial building block in modern peptide synthesis and drug development. Understanding its unique three-dimensional structure is paramount for designing peptides with enhanced stability, specific conformations, and targeted biological activity. This document delves into the nomenclature, structural features, synthesis, and conformational influence of this important amino acid derivative.

Deciphering the Stereochemistry: (2R,4R) vs. (2S,4R)

The stereochemical designation of hydroxyproline can be a source of confusion. The naturally abundant isomer is L-hydroxyproline, which has the (2S,4R) configuration. This is also referred to as trans-4-hydroxy-L-proline, indicating that the hydroxyl group at C4 is on the opposite face of the pyrrolidine ring from the carboxyl group at C2.

Conversely, Fmoc-(2R,4R)-4-hydroxyproline is the N-Fmoc protected form of D-hydroxyproline, specifically D-trans-4-hydroxyproline. The "(2R,4R)" designation defines the absolute configuration at the two chiral centers, C2 and C4. As the enantiomer of the naturally occurring L-form, it possesses distinct properties that are increasingly leveraged in drug design to enhance peptide stability against enzymatic degradation.^{[1][2][3]} Peptides incorporating D-

amino acids are more resistant to proteases, which typically exhibit high stereospecificity for L-amino acids.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Physicochemical and Spectroscopic Data

The quantitative data for Fmoc-(2R,4R)-4-hydroxyproline and its more common enantiomer are summarized below. As enantiomers, their physical properties such as melting point and molecular weight are identical. Their optical rotations are equal in magnitude but opposite in sign. Similarly, their NMR spectra will exhibit identical chemical shifts and coupling constants.

Property	Fmoc-(2S,4R)-4-hydroxyproline	Fmoc-(2R,4R)-4-hydroxyproline (inferred)
Synonyms	Fmoc-L-trans-4-hydroxyproline, Fmoc-Hyp-OH	Fmoc-D-trans-4-hydroxyproline, Fmoc-D-Hyp-OH
Molecular Formula	C ₂₀ H ₁₉ NO ₅	C ₂₀ H ₁₉ NO ₅
Molecular Weight	353.37 g/mol	353.37 g/mol
Melting Point	186-196 °C	186-196 °C
Optical Rotation	[α] ²⁰ _D = -58 ± 3° (c=1 in MeOH)	[α] ²⁰ _D = +58 ± 3° (c=1 in MeOH)

NMR Spectral Data: The following table presents the assigned ¹H and ¹³C NMR chemical shifts for Fmoc-(2S,4R)-4-hydroxyproline, which are expected to be identical for the (2R,4R) enantiomer. The spectra often show a mixture of two conformers due to hindered rotation around the carbamate C-N bond.[\[5\]](#)

Atom	¹ H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)
C α (C2)	~4.3	~60
C β (C3)	~2.0-2.3	~38
C γ (C4)	~4.4	~70
C δ (C5)	~3.5-3.7	~54
Fmoc CH	~4.2	~47
Fmoc CH ₂	~4.3-4.5	~67
Fmoc Aromatic	~7.3-7.8	~120, 125, 127, 128, 141, 144
Carbonyl (Pro)	-	~175
Carbonyl (Fmoc)	-	~156

Note: Exact chemical shifts can vary depending on the solvent and concentration.

Experimental Protocol: Synthesis of Fmoc-(2R,4R)-4-hydroxyproline

The synthesis of Fmoc-(2R,4R)-4-hydroxyproline is typically achieved by the reaction of D-trans-4-hydroxyproline with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.

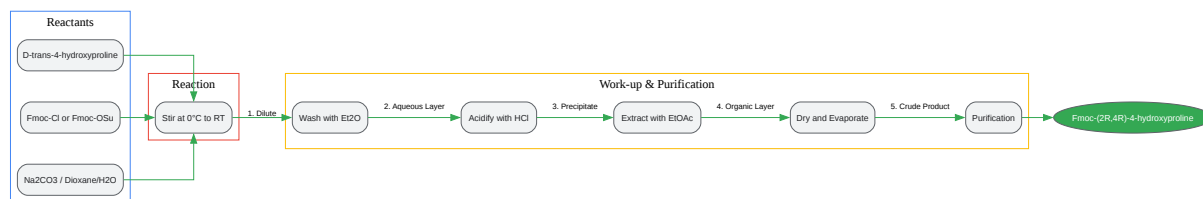
Materials:

- D-trans-4-hydroxyproline
- 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
- Sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃)
- 1,4-Dioxane
- Water (deionized)

- Diethyl ether or Ethyl acetate
- 1 M Hydrochloric acid (HCl)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- **Dissolution:** Dissolve D-trans-4-hydroxyproline in a 10% aqueous solution of sodium carbonate in a round-bottom flask. The mixture should be stirred until the amino acid is fully dissolved. Cool the solution to 0 °C in an ice bath.
- **Addition of Fmoc Reagent:** In a separate flask, dissolve Fmoc-Cl or Fmoc-OSu in 1,4-dioxane. Add this solution dropwise to the cooled amino acid solution while maintaining vigorous stirring.
- **Reaction:** Allow the reaction mixture to warm to room temperature and continue stirring overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Work-up:**
 - Once the reaction is complete, dilute the mixture with water.
 - Wash the aqueous solution with diethyl ether or ethyl acetate to remove unreacted Fmoc reagent and byproducts.
 - Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of 1 M HCl. A white precipitate of the Fmoc-protected amino acid should form.
- **Extraction and Drying:** Extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- **Isolation:** Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude Fmoc-(2R,4R)-4-hydroxyproline.
- **Purification (if necessary):** The crude product can be purified by recrystallization or flash column chromatography to obtain the final product with high purity.



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Synthetic workflow for Fmoc-(2R,4R)-4-hydroxyproline.

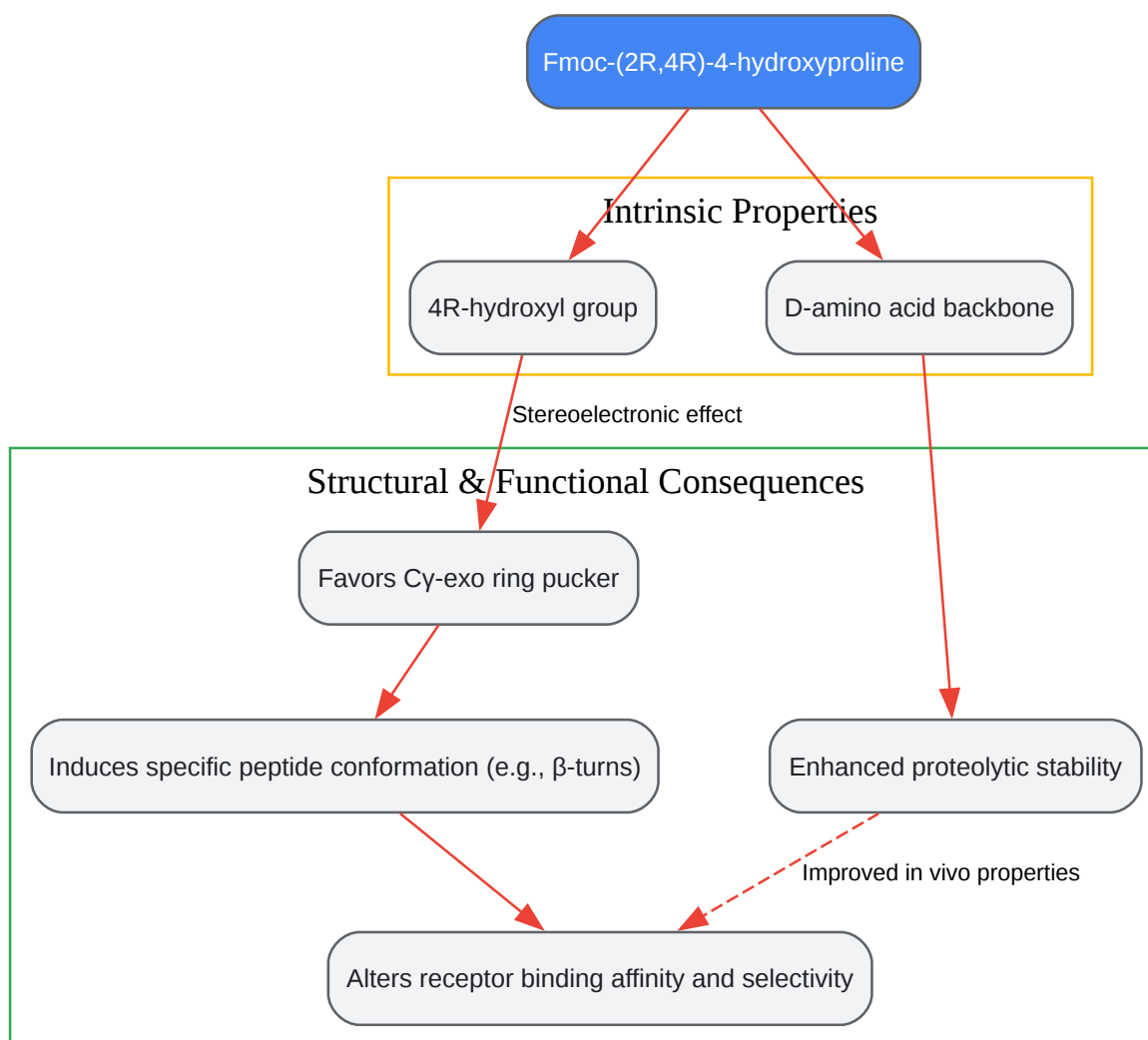
Conformational Influence and Impact on Peptide Structure

The stereochemistry at the C4 position of the proline ring has a profound impact on the local peptide conformation. The electronegative hydroxyl group at the 4R-position favors a Cy-exo ring pucker. This specific puckering preorganizes the peptide backbone in a way that stabilizes the trans conformation of the preceding peptide bond. This stereoelectronic effect is a key factor in the stability of the collagen triple helix, where (2S,4R)-4-hydroxyproline is abundant.

By incorporating Fmoc-(2R,4R)-4-hydroxyproline into a peptide sequence, a similar conformational constraint is introduced, but with the opposite chirality at C2. This can be strategically used to:

- Induce specific secondary structures: The rigid Cy-exo pucker can serve as a template to nucleate or stabilize β -turns and other ordered structures.
- Enhance proteolytic stability: The presence of a D-amino acid hinders recognition and cleavage by endogenous proteases.^{[1][2][3]}

- **Modulate receptor binding:** The precise spatial orientation of the hydroxyl group and the constrained backbone can lead to altered binding affinities and selectivities for biological targets.



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Logical relationships of stereochemistry to peptide properties.

Applications in Drug Development and Signaling Pathways

While the direct use of Fmoc-(2R,4R)-4-hydroxyproline in specific signaling pathways is documented in the context of peptide design, the broader implications of incorporating

hydroxyproline-containing peptides are significant. For instance, dipeptides like prolyl-hydroxyproline (Pro-Hyp), which are breakdown products of collagen, have been shown to exhibit biological activity.[6][7][8] These peptides can influence cellular processes such as proliferation and differentiation by interacting with various signaling pathways.

For example, Pro-Hyp has been shown to stimulate fibroblasts and osteoblasts, potentially through pathways involving ERK (Extracellular signal-regulated kinase) and by modulating the activity of transcription factors like Runx2 and Foxg1.[6][9] The incorporation of (2R,4R)-4-hydroxyproline into synthetic peptide drugs offers a strategy to create more stable analogs of these bioactive peptides. The enhanced stability provided by the D-amino acid backbone can lead to a longer half-life in vivo, allowing for sustained interaction with their cellular targets and potentially greater therapeutic efficacy.

The use of Fmoc-(2R,4R)-4-hydroxyproline in solid-phase peptide synthesis allows for the precise placement of this conformationally constraining and stabilizing residue within a peptide sequence, enabling the rational design of peptide therapeutics targeting a wide range of signaling pathways involved in tissue repair, inflammation, and cancer.[10]

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